N-(2,5-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(2,5-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules, including calcium channel blockers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyridine core through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions. The specific steps are as follows:
Condensation Reaction: An aldehyde (such as 2,5-difluorobenzaldehyde) reacts with a β-keto ester (like ethyl acetoacetate) and ammonia to form the dihydropyridine core.
Substitution Reaction: The resulting dihydropyridine intermediate undergoes a nucleophilic substitution reaction with 4-methylbenzyl chloride to introduce the 4-methylphenylmethyl group.
Amidation: Finally, the carboxylic acid group on the dihydropyridine is converted to the carboxamide using an appropriate amine and coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form the corresponding pyridine derivative.
Reduction: The carbonyl group in the dihydropyridine can be reduced to form a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Pyridine derivatives.
Reduction: Hydroxylated dihydropyridine.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, compounds with dihydropyridine cores are often studied for their potential as calcium channel blockers. These compounds can modulate calcium ion flow in cells, which is crucial for various physiological processes.
Medicine
Medically, derivatives of dihydropyridine are used in the treatment of cardiovascular diseases, such as hypertension and angina. The specific compound could be investigated for similar therapeutic applications.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide likely involves interaction with specific molecular targets, such as calcium channels. By binding to these channels, the compound can alter their function, leading to changes in cellular calcium levels and subsequent physiological effects. The exact pathways and molecular targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine core.
Amlodipine: Another calcium channel blocker used to treat hypertension and angina.
Nicardipine: Used for its vasodilatory properties in the treatment of high blood pressure.
Uniqueness
N-(2,5-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the 2,5-difluorophenyl and 4-methylphenylmethyl groups, which can impart distinct chemical and biological properties compared to other dihydropyridine derivatives. These structural differences could lead to variations in potency, selectivity, and pharmacokinetic profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O2/c1-13-4-6-14(7-5-13)12-24-10-2-3-16(20(24)26)19(25)23-18-11-15(21)8-9-17(18)22/h2-11H,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJOUTYEYHKRLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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